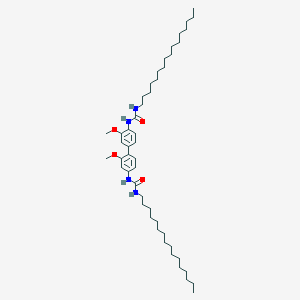![molecular formula C10H5F6NO B14734166 Benzamide, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]- CAS No. 5022-41-3](/img/structure/B14734166.png)
Benzamide, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]- is an organic compound with the molecular formula C29H22F6N4O4 and a molecular weight of 604.5 g/mol . This compound is characterized by the presence of trifluoromethyl groups, which contribute to its unique chemical properties. It typically appears as a white or pale yellow solid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]- involves the reaction of N-aryl-2,2,2-trifluoroacetimidoyl chlorides with benzamide hydrochloride derivatives at room temperature . This reaction leads to the formation of N-(2,2,2-trifluoro-1-(phenylimino)ethyl)benzimidamide intermediates, which can undergo further transformations.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]- undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups present in the compound, altering its chemical properties.
Substitution: Substitution reactions can occur at the aromatic rings or the trifluoromethyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include iodine (I2), potassium iodide (KI), and various organic solvents . Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, such as 1,3-diaryl-5-(trifluoromethyl)-1H-1,2,4-triazoles . These products are of significant interest due to their potential biological activities.
Wissenschaftliche Forschungsanwendungen
Benzamide, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]- has several scientific research applications:
Wirkmechanismus
The mechanism of action of Benzamide, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]- involves its interaction with various molecular targets and pathways. The trifluoromethyl groups enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions . The exact molecular targets and pathways depend on the specific derivatives and their intended applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Bis[3-(4-aminobenzamido)-4-hydroxyphenyl]hexafluoropropane
- N,N’-[(perfluoropropane-2,2-diyl)bis(6-hydroxy-3,1-phenylene)]bis(4-nitrobenzamide)
- N,N’-[(perfluoropropane-2,2-diyl)bis(6-hydroxy-3,1-phenylene)]bis(4-aminobenzamide)
Uniqueness
Benzamide, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]- is unique due to its high fluorine content, which imparts distinct chemical properties such as increased stability, lipophilicity, and resistance to metabolic degradation . These properties make it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
5022-41-3 |
|---|---|
Molekularformel |
C10H5F6NO |
Molekulargewicht |
269.14 g/mol |
IUPAC-Name |
N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)benzamide |
InChI |
InChI=1S/C10H5F6NO/c11-9(12,13)8(10(14,15)16)17-7(18)6-4-2-1-3-5-6/h1-5H |
InChI-Schlüssel |
AMQLAPGCCRQSTO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)N=C(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-phenyl-1-[4-(thietan-3-yloxy)phenyl]methanimine](/img/structure/B14734124.png)

![1H,3H-Furo[3,4-c]furan, tetrahydro-](/img/structure/B14734129.png)



